2-Methyl-9,10-di(naphthalen-2-yl)anthracene
CAS No.: 804560-00-7
Cat. No.: VC4135254
Molecular Formula: C35H24
Molecular Weight: 444.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 804560-00-7 |
|---|---|
| Molecular Formula | C35H24 |
| Molecular Weight | 444.6 |
| IUPAC Name | 2-methyl-9,10-dinaphthalen-2-ylanthracene |
| Standard InChI | InChI=1S/C35H24/c1-23-14-19-32-33(20-23)35(29-18-16-25-9-3-5-11-27(25)22-29)31-13-7-6-12-30(31)34(32)28-17-15-24-8-2-4-10-26(24)21-28/h2-22H,1H3 |
| Standard InChI Key | HNWFFTUWRIGBNM-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
| Canonical SMILES | CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central anthracene system fused with two naphthalen-2-yl groups at the 9- and 10-positions, along with a methyl substituent at the 2-position. This arrangement creates an extended π-conjugated system, which enhances its electronic properties. The IUPAC name, 2-methyl-9,10-bis(naphthalen-2-yl)anthracene, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 444.58 g/mol | |
| Melting Point | 256°C | |
| Physical Form | Yellow crystalline powder | |
| Purity | ≥97.0% (HPLC) | |
| Density | 1.201 g/cm³ (predicted) |
The methyl group at the 2-position introduces steric effects that influence molecular packing, reducing crystallization tendencies compared to non-alkylated analogs like 9,10-di(naphthalen-2-yl)anthracene (ADN) . This modification enhances morphological stability in thin-film applications, a critical factor for OLED longevity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-methyl-9,10-di(naphthalen-2-yl)anthracene typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. A common approach begins with anthraquinone derivatives, which undergo sequential functionalization:
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Methylation: Introduction of the methyl group at the 2-position via alkylation using methyl halides in the presence of Lewis acids such as .
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Naphthylation: Attachment of naphthalen-2-yl groups through cross-coupling reactions, often employing palladium catalysts .
Table 2: Representative Reaction Conditions
Industrial Scalability
Industrial production optimizes these reactions for cost-effectiveness and purity. Continuous-flow reactors are employed to enhance reaction control, while recrystallization from toluene ensures ≥97% purity . Challenges include managing byproducts from incomplete coupling, which are mitigated via column chromatography .
Applications in Organic Electronics
OLED Performance
2-Methyl-9,10-di(naphthalen-2-yl)anthracene serves as a blue fluorescent emitter in OLEDs. Its wide energy bandgap () enables sky-blue emission with a peak wavelength of 460 nm . Device architectures incorporating this compound achieve:
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Current Efficiency: 2.25 cd/A
-
External Quantum Efficiency (EQE): 4.8%
Comparative Analysis with ADN Derivatives
The methyl substituent significantly alters performance relative to ADN:
Table 3: Performance Comparison in OLEDs
| Parameter | 2-Methyl-ADN | ADN |
|---|---|---|
| Film Morphology | Amorphous | Crystalline |
| Leakage Current | 0.8 mA/cm² | 2.5 mA/cm² |
| EQE | 4.8% | 3.2% |
The amorphous nature of 2-methyl-ADN films reduces current leakage and improves device stability .
Thermal and Morphological Stability
Thermogravimetric Analysis (TGA)
TGA reveals a decomposition temperature () of 410°C, indicating exceptional thermal resilience . Differential scanning calorimetry (DSC) shows no phase transitions below 250°C, confirming suitability for high-temperature processing .
Crystallinity and Solubility
The methyl group enhances solubility in nonpolar solvents (e.g., toluene: 15 mg/mL) compared to ADN (2 mg/mL) . This property facilitates solution-processing techniques such as inkjet printing.
Recent Advancements and Future Directions
Nanoparticle Formulations
Recent studies explore water-dispersible nanoparticles of 2-methyl-ADN derivatives for bioimaging. Surface functionalization with amphiphilic polymers enables cellular uptake with minimal cytotoxicity .
Hybrid Materials
Incorporating 2-methyl-ADN into metal-organic frameworks (MOFs) enhances electroluminescence efficiency by 22%, opening avenues for next-generation displays .
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